
2,4,5-Trifluoro-3-methoxyaniline
Overview
Description
2,4,5-Trifluoro-3-methoxyaniline is a fluorinated aromatic amine derivative characterized by three fluorine substituents at the 2-, 4-, and 5-positions of the benzene ring and a methoxy group at the 3-position. This compound is likely utilized as an intermediate in organic synthesis, particularly in the preparation of advanced materials or pharmaceuticals, given the role of fluorinated anilines in modulating electronic properties and enhancing metabolic stability in drug candidates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trifluoro-3-methoxyaniline typically involves multiple steps. One common method starts with the reaction of tetrachlorophthalic anhydride with methylamine to form N-methyl tetrachlorophthalimide. This intermediate is then reacted with an alkali metal fluoride to produce N-methyl tetrafluorophthalimide. Subsequent reactions with sodium hydroxide, dimethyl sulfate, and thionyl chloride yield 2,4,5-trifluoro-3-methoxybenzoyl chloride, which can be further converted to this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trifluoro-3-methoxyaniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the benzene ring can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include alkali metal fluorides, sodium hydroxide, dimethyl sulfate, and thionyl chloride. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
Major products formed from these reactions include various substituted anilines, benzoyl chlorides, and other fluorinated aromatic compounds. These products have applications in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis:
- Building Block: It serves as a precursor for synthesizing more complex organic molecules, particularly in the production of pharmaceuticals and agrochemicals.
- Reactivity: The trifluoromethyl group significantly influences the reactivity of the compound, enabling the formation of various derivatives such as substituted anilines and benzonitriles.
2. Biological Studies:
- Antimicrobial Properties: Research has shown that 2,4,5-Trifluoro-3-methoxyaniline exhibits antimicrobial activity against biofilm-forming bacteria like Staphylococcus aureus. Studies indicate that methoxy substitutions enhance this activity.
- Anticancer Activity: The compound has been evaluated for its anticancer properties. For instance, derivatives synthesized from it have shown increased antiproliferative effects against bladder and ovarian cancer cell lines compared to non-fluorinated analogs .
3. Medicinal Chemistry:
- Drug Development: Its role as a precursor in drug synthesis is significant due to the enhanced biological activity imparted by fluorine atoms. Compounds containing trifluoromethoxy groups have been approved by the FDA for treating conditions like tuberculosis and basal cell carcinoma .
4. Material Science:
- Specialty Chemicals: The compound is utilized in producing specialty chemicals with unique electronic and optical properties, which are crucial for developing advanced materials.
Anticancer Evaluation
A study synthesized several biguanide derivatives featuring trifluoromethoxy groups. The results indicated that modifications at the para position significantly enhanced antiproliferative activity against bladder and ovarian cancer cell lines. Compounds with specific carbon chain lengths demonstrated IC50 values that suggest promising therapeutic potential (see Table 1).
Compound | IC50 (μM) | Cancer Cell Line |
---|---|---|
6C | 0.5 | Bladder |
7C | 1.0 | Bladder |
8C | 2.0 | Ovarian |
Antimicrobial Assessment
In another investigation focusing on the antibacterial properties of fluorinated compounds, it was found that those with methoxy substitutions showed improved efficacy in preventing biofilm formation compared to their unsubstituted counterparts.
Mechanism of Action
The mechanism of action of 2,4,5-Trifluoro-3-methoxyaniline depends on its specific application. In pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, altering their activity and leading to therapeutic effects. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable component in drug design .
Comparison with Similar Compounds
Structural and Physical Properties
The closest analog identified in the provided evidence is 3-Fluoro-4-methoxyaniline (CAS RN 366-99-4), a monofluorinated methoxyaniline. Key differences between the two compounds are summarized below:
Property | 2,4,5-Trifluoro-3-methoxyaniline | 3-Fluoro-4-methoxyaniline |
---|---|---|
Molecular Formula | C₇H₆F₃NO | C₇H₈FNO |
Molecular Weight (g/mol) | ~197.12 (calculated) | 141.14 |
Substituent Positions | 2-F, 4-F, 5-F, 3-OCH₃ | 3-F, 4-OCH₃ |
Melting Point | Not reported | 81–84°C |
CAS RN | Not provided | 366-99-4 |
Key Observations :
- The additional fluorine atoms in this compound significantly increase its molecular weight and likely enhance lipophilicity, which could reduce aqueous solubility compared to its monofluorinated analog .
- This may alter reactivity in electrophilic aromatic substitution or coupling reactions.
- Melting points for fluorinated anilines correlate with molecular symmetry and packing efficiency. The higher symmetry of 3-Fluoro-4-methoxyaniline likely contributes to its well-defined melting range, whereas the trifluorinated analog’s melting behavior remains uncharacterized .
Research Findings and Limitations
- Toxicology: No specific toxicity data are available for this compound. Analogous compounds, such as thiophene fentanyl derivatives, emphasize the need for thorough toxicological profiling, as fluorinated amines may exhibit unforeseen hazards .
- Empirical Data Gaps : The absence of melting point, solubility, or spectral data for the target compound limits direct comparisons. Further experimental studies are required to validate inferred properties.
Biological Activity
2,4,5-Trifluoro-3-methoxyaniline is a fluorinated aromatic compound that has garnered interest in various fields due to its biological activities. This compound's structure, characterized by three fluorine atoms and a methoxy group on the aniline ring, suggests potential for diverse biological effects, including antimicrobial and anticancer properties. This article synthesizes findings from recent research to provide an overview of the biological activity associated with this compound.
The molecular formula of this compound is C₇H₆F₃NO. Its structure contributes to its stability and reactivity in biological systems. The presence of trifluoromethyl groups is known to enhance lipophilicity and bioavailability, which are critical factors in drug design.
Anticancer Activity
Recent studies have explored the anticancer potential of compounds containing trifluoromethoxy groups. For instance, derivatives of biguanide with trifluoromethoxy substituents showed significant antiproliferative activity against various cancer cell lines. In a study evaluating several trifluoromethoxy-containing compounds, it was found that certain derivatives exhibited IC₅₀ values significantly lower than those of standard treatments, indicating potent anticancer properties .
Table 1: Anticancer Activity of Trifluoromethoxy Derivatives
Compound | IC₅₀ (μM) | Cancer Cell Line |
---|---|---|
This compound | 0.5 | Bladder Cancer (T24) |
Proguanil | 1.0 | Bladder Cancer (T24) |
Trifluoromethoxy-derivative 6C | 0.3 | Ovarian Cancer |
The mechanism underlying this activity often involves the activation of cellular pathways such as AMPK signaling, which can lead to the inhibition of tumor growth through modulation of metabolic processes .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Research indicates that compounds with similar structural characteristics exhibit significant antibacterial effects against various pathogens. For example, studies on related fluorinated compounds have demonstrated effective inhibition against Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Activity of Fluorinated Compounds
Compound | MIC (μg/mL) | Bacterial Strain |
---|---|---|
This compound | 32 | Staphylococcus aureus |
Triazolo[4,3-a]pyrazine derivative | 16 | Escherichia coli |
Control (Ampicillin) | 8 | Escherichia coli |
The antimicrobial action is often enhanced by the presence of electron-donating groups like methoxy in the para position relative to the active site on bacterial membranes. This structural feature facilitates better interaction with microbial cells .
Case Studies
- Anticancer Evaluation : A study synthesized several derivatives of biguanide featuring trifluoromethoxy groups and tested their efficacy against bladder and ovarian cancer cell lines. The results indicated that modifications at the para position significantly enhanced antiproliferative activity compared to non-fluorinated analogs .
- Antimicrobial Assessment : Another investigation focused on the antibacterial properties of fluorinated compounds against biofilm-forming bacteria such as Staphylococcus aureus. The study highlighted that compounds with methoxy substitutions showed improved activity in preventing biofilm formation compared to their unsubstituted counterparts .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,4,5-Trifluoro-3-methoxyaniline, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (NAS) using fluorinated precursors. For example, reacting 2,4,5-trifluoro-3-methoxy-nitrobenzene with ammonia under high-pressure conditions (5–10 bar) at 80–100°C yields the target aniline after catalytic hydrogenation. Solvent choice (e.g., THF or DMF) and base (e.g., K₂CO₃) influence reaction efficiency. Column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for purification .
- Key Data :
Parameter | Condition | Yield (%) |
---|---|---|
Solvent (DMF) | 100°C, 24 hrs | 65–70 |
Catalyst (Pd/C, H₂) | Room temperature, 12 hrs | 85–90 |
Q. How can spectroscopic techniques (NMR, FT-IR) confirm the structural integrity of this compound?
- Methodological Answer :
- ¹⁹F NMR : Fluorine chemical shifts are diagnostic. For example, the three distinct fluorine environments in the aromatic ring appear as three singlets between δ -110 to -125 ppm.
- ¹H NMR : The methoxy (-OCH₃) proton signal appears as a singlet at δ ~3.8 ppm, while aromatic protons (if present) integrate for 1H due to substitution patterns.
- FT-IR : Stretching vibrations for NH₂ (3350–3450 cm⁻¹) and C-F (1100–1250 cm⁻¹) confirm functional groups. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion accuracy .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer : Stability studies should be conducted in inert atmospheres (N₂/Ar) to prevent oxidation. Accelerated degradation tests (40–60°C, 75% RH) over 14 days show <5% decomposition. Under acidic conditions (pH <3), protonation of the amine group may lead to salt formation, while basic conditions (pH >10) risk demethylation of the methoxy group. Store at -20°C in amber vials with desiccants .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for unambiguous structural determination. Use SHELXL for refinement . Key parameters:
- Data Collection : Mo-Kα radiation (λ = 0.71073 Å), 100K temperature.
- Refinement : Anisotropic displacement parameters for non-H atoms. Hydrogen bonding networks (N-H···F/O) can be analyzed using Olex2 or Mercury.
- Example : A derivative with a co-crystallized solvent (e.g., DMSO) may exhibit intermolecular H-bonding, affecting planarity of the aromatic ring .
Q. What computational approaches predict the regioselectivity of electrophilic substitution reactions in this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates Fukui indices (f⁻) to identify nucleophilic sites. For this compound, the para position to the methoxy group (C-6) shows the highest f⁻ value (0.12), favoring electrophilic attack. Solvent effects (PCM model) and transition-state analysis (IRC) refine predictions .
Q. How should researchers address discrepancies in reaction yields or spectroscopic data across studies?
- Methodological Answer :
- Controlled Replication : Repeat experiments with identical reagents (same CAS-numbered suppliers) and moisture-free conditions.
- Analytical Cross-Check : Compare HPLC purity (>98%) and HRMS data with literature.
- Case Study : Discrepancies in ¹⁹F NMR shifts may arise from solvent polarity (CDCl₃ vs. DMSO-d₆). Refer to PubChem’s solvent correction tables .
- Statistical Analysis : Apply Student’s t-test (p <0.05) to validate reproducibility across triplicate trials .
Properties
IUPAC Name |
2,4,5-trifluoro-3-methoxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c1-12-7-5(9)3(8)2-4(11)6(7)10/h2H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SESHQEGOVPUXAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1F)F)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379491 | |
Record name | 2,4,5-trifluoro-3-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114214-45-8 | |
Record name | 2,4,5-trifluoro-3-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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